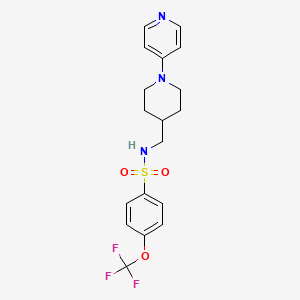

![molecular formula C13H13N3O3 B2369510 Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate CAS No. 1030553-68-4](/img/structure/B2369510.png)

Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate” is a nitrogen-rich heterocyclic compound . It is a key moiety present in various natural, synthetic, and semi-synthetic chemical building blocks . This compound has multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action .

Synthesis Analysis

The synthesis of this compound involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This process is conducted in solvent-free conditions via the Biginelli reaction . A one-step method was also developed for the preparation of 2-oxo-1,2,3,4-tetrahydropyrimido [1,2-a]benzimidazole and its derivatives by heating 2-carbomethoxyaminobenzimidazole with acrylic, methacrylic, crotonic, and cinnamic acids at 140–200°C .Molecular Structure Analysis

The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines involves oxidative functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition . The Biginelli reaction was the first multicomponent reaction introduced for 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea .Applications De Recherche Scientifique

- Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate exhibits antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Investigations into its mechanism of action and potential applications in drug development are ongoing .

- The compound has demonstrated antiviral activity in vitro. Scientists are investigating its efficacy against specific viruses, including RNA and DNA viruses. Understanding its mode of action and optimizing its antiviral properties could lead to novel therapeutic agents .

- Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate shows promise as an anti-inflammatory agent. Researchers are studying its impact on inflammatory pathways and potential applications in managing inflammatory diseases .

- Preliminary studies suggest that this compound may have anticancer effects. Investigations focus on its impact on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapeutic agents .

- Some derivatives of this compound act as adrenergic receptor antagonists. These molecules have potential applications in treating conditions like prostatic hyperplasia .

- Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate serves as a valuable building block in synthetic chemistry. It appears in the chemical structures of various drugs, including sedatives and antiviral medications .

Antimicrobial Activity

Antiviral Potential

Anti-Inflammatory Properties

Anticancer Research

Adrenergic Receptor Modulation

Chemical Building Blocks and Drug Synthesis

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, have been found to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions . They also include adrenergic receptor antagonists for prostatic hyperplasia treatment .

Mode of Action

It is synthesized via a one-pot reaction involving the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst

Biochemical Pathways

These could potentially include pathways related to microbial growth, viral replication, cancer cell proliferation, inflammation, and adrenergic signaling .

Result of Action

Based on the activities of similar compounds, potential effects could include the inhibition of microbial growth, suppression of viral replication, reduction of cancer cell proliferation, mitigation of inflammation, and modulation of adrenergic signaling .

Orientations Futures

The current study demonstrated a robust and gram scale plausible protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis through C–H functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition . This suggests potential for further exploration and optimization of this synthesis process.

Propriétés

IUPAC Name |

methyl 2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-11(17)6-8-7-16-10-5-3-2-4-9(10)14-13(16)15-12(8)18/h2-5,8H,6-7H2,1H3,(H,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHJZOVMMRMTHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN2C3=CC=CC=C3N=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2369427.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2369441.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)

![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)